2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0989917
InChI:
InChI=1S/C19H17ClN2O4/c1-10-6-13(7-11(2)17(10)20)26-9-16(23)21-12-4-5-14-15(8-12)19(25)22(3)18(14)24/h4-8H,9H2,1-3H3,(H,21,23)
SMILES:
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C
Molecular Formula:
C19H17ClN2O4
Molecular Weight:
372.8 g/mol
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
CAS No.:
Cat. No.: VC0989917
Molecular Formula: C19H17ClN2O4
Molecular Weight: 372.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN2O4 |
|---|---|
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
| Standard InChI | InChI=1S/C19H17ClN2O4/c1-10-6-13(7-11(2)17(10)20)26-9-16(23)21-12-4-5-14-15(8-12)19(25)22(3)18(14)24/h4-8H,9H2,1-3H3,(H,21,23) |
| Standard InChI Key | KSZWBOHAYNHUMN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator